5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid
Overview
Description
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid is a boronic acid derivative that features a tert-butyldimethylsilyloxy group and two fluorine atoms on a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction conditions often include the use of solvents like dimethylformamide (DMF) to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid involves its ability to interact with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds . The tert-butyldimethylsilyloxy group provides steric protection and enhances the stability of the compound under various conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives such as:
- 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid
- 5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid
Uniqueness
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. The combination of the boronic acid group and the tert-butyldimethylsilyloxy group provides a versatile platform for various chemical transformations and applications .
Biological Activity
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid (CAS No. 1150114-45-6) is a boronic acid derivative that has garnered attention for its unique structural properties and potential biological activities. This compound features a tert-butyldimethylsilyloxy group and two fluorine atoms on a phenyl ring, which significantly influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉BF₂O₃Si |
Molecular Weight | 288.2 g/mol |
IUPAC Name | [5-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid |
CAS Number | 1150114-45-6 |
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronic acid group. This property makes it a valuable candidate in the design of enzyme inhibitors and bioactive compounds. The compound's interaction with specific molecular targets can modulate various biochemical pathways, leading to potential therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of boronic acids, including derivatives like this compound. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activities:
- Antibacterial Activity : A study demonstrated that certain phenylboronic acids show significant antibacterial effects against strains such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) for these compounds was found to be lower than that of established antibiotics like AN2690 (Tavaborole) .
- Antifungal Activity : The compound's efficacy against fungi was also noted, with moderate activity observed against Candida albicans and higher activity against Aspergillus niger. The mechanism may involve inhibition of leucyl-tRNA synthetase (LeuRS), similar to other known antifungal agents .
Case Study 1: Synthesis and Antimicrobial Evaluation
In a recent study published in MDPI, researchers synthesized various phenylboronic acid derivatives, including this compound. The antimicrobial activity was evaluated in vitro against several bacterial and fungal strains. Results indicated that the compound exhibited competitive inhibition against LeuRS, leading to its potential use as an antimicrobial agent .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of boronic acids in medicinal chemistry. The presence of fluorine atoms was shown to enhance lipophilicity and binding affinity to biological targets. This study emphasized that modifications in the boronic acid structure could lead to improved biological activity and selectivity against resistant strains .
Properties
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-8-6-9(13(16)17)11(15)10(14)7-8/h6-7,16-17H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVUCBDNFYCJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)O[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BF2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675003 | |
Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-45-6 | |
Record name | B-[5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,3-difluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.